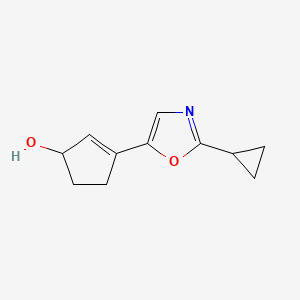
3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol is an organic compound that features a cyclopropyl group, an oxazole ring, and a cyclopentenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, oxazolines, and substituted oxazoles.
Scientific Research Applications
3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, leading to more pronounced biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid: This compound shares the oxazole and cyclopropyl groups but differs in the presence of a propanoic acid moiety.
(3-Cyclopropyl-1,2-oxazol-5-yl)methanol: Similar in structure but contains a methanol group instead of a cyclopentenol moiety.
Uniqueness
3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol is unique due to the presence of the cyclopentenol moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
2141234-98-0 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(2-cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H13NO2/c13-9-4-3-8(5-9)10-6-12-11(14-10)7-1-2-7/h5-7,9,13H,1-4H2 |
InChI Key |
IHRCKDHAYDYTOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(O2)C3=CC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


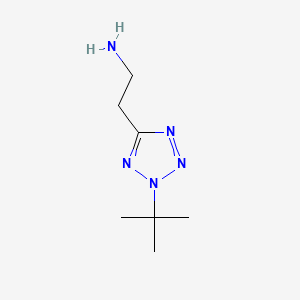
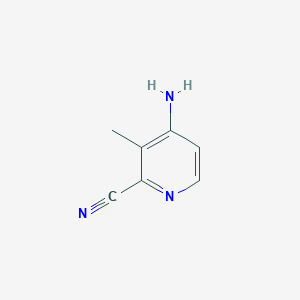
![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)
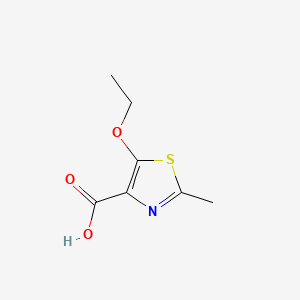
![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)
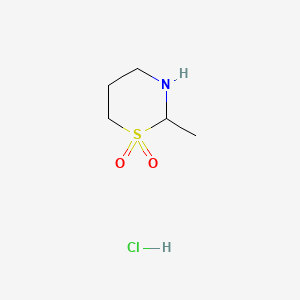
amine dihydrochloride](/img/structure/B13455795.png)
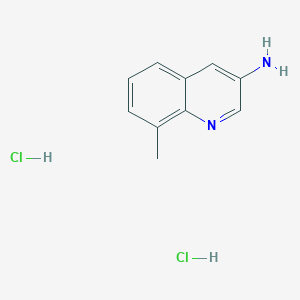
![4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13455824.png)
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride](/img/structure/B13455832.png)
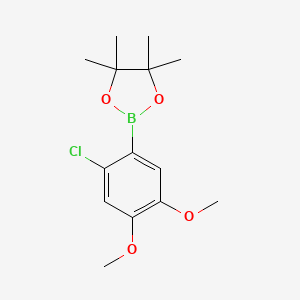
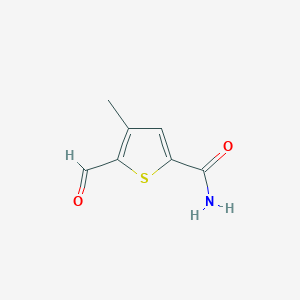
![5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride](/img/structure/B13455840.png)
